molecular formula C37H52O3 B1683206 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane CAS No. 1843-03-4

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

Cat. No. B1683206
CAS RN: 1843-03-4
M. Wt: 544.8 g/mol
InChI Key: PRWJPWSKLXYEPD-UHFFFAOYSA-N
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Description

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is a white crystalline powder . It is an excellent phenolic antioxidant and can be used as a stabilizer in polypropylene, polyethylene, polyvinyl chloride, ABS, polyoxymethylene and other resins and light-colored rubber products .


Synthesis Analysis

The raw materials for the synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane include Isobutylene, m-Cresol, and Crotonaldehyde . It is also used as an inhibitor in the production of decyl phthalate .


Molecular Structure Analysis

The empirical formula of 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is C37H52O3 . Its CAS Number is 1843-03-4 and it has a molecular weight of 544.81 .


Chemical Reactions Analysis

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane works synergistically with the antioxidant DLTP .


Physical And Chemical Properties Analysis

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is a white crystalline powder . It has a melting point of 183-190 °C .

Scientific Research Applications

Molecular Weaving and Hydrogen Bond Networks

One study focused on the steric inhibition of molecular weaving, highlighting the formation of non-woven nets comprising R66(40) and R66(60) rings in a 1:1 adduct formed by 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane and hexamethylenetetramine (HMTA). The study showed that the tris-phenol acts as a hydrogen bond donor and acceptor, linking into chains by O-H...N and O-H...O hydrogen bonds, generating two-dimensional nets. However, the presence of tert-butyl groups in the tris-phenol prevented the interweaving of these nets, emphasizing the role of molecular steric hindrance in the assembly of complex structures (Meehan, Gregson, Glidewell, & Ferguson, 1997).

Selective Binding of Substrates with Metal Aggregates

Another application involves the alkali salts of C3-symmetric, linked aryloxides, which demonstrate selective binding of substrates with metal aggregates. The synthesis and characterization of these compounds, including their ability to selectively bind oxygen-donor substrates like ethers, aldehydes, and ketones, offer insights into the potential for designing selective binding sites within molecular structures for various chemical processes (Dinger & Scott, 2000).

Stability of Silyl and Germyl Radicals

Research on the stability of silyl and germyl radicals lacking conjugation with pi-bonds provides valuable information on the synthesis, characterization, and reactivity of these radicals. This study presents the formation of stable silyl and germyl radicals, demonstrating their potential in various chemical reactions and the influence of steric effects on their stability and reactivity (Sekiguchi, Fukawa, Nakamoto, Lee, & Ichinohe, 2002).

Synthesis and Reactivity of Multinuclear Zinc(II) Alkyl Derivatives

The synthesis, characterization, and reactivity of multinuclear Zinc(II) alkyl derivatives of linked phenoxides have also been explored, highlighting the formation of hexanuclear aggregates and their preliminary studies towards the copolymerization of cyclohexene oxide and carbon dioxide. This research sheds light on the potential of these compounds in catalysis and polymer synthesis (Dinger & Scott, 2001).

Safety And Hazards

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . Contaminated work clothing must not be allowed out of the workplace .

properties

IUPAC Name

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJPWSKLXYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038883
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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Product Name

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

CAS RN

1843-03-4, 39283-48-2
Record name Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
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Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Record name 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]
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Record name 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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